5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 3,4-dichlorophenylmethyl group and a 4-(3-chlorophenyl)piperazinyl moiety.
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3,4-dichlorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl3N5OS/c1-13-26-22-30(27-13)21(31)20(32-22)19(14-5-6-17(24)18(25)11-14)29-9-7-28(8-10-29)16-4-2-3-15(23)12-16/h2-6,11-12,19,31H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYOEMQGWPCBJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C5=CC(=CC=C5)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article focuses on its biological activity, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 480.8 g/mol. The structure features a thiazole ring fused with a triazole moiety and incorporates piperazine and chlorophenyl groups, which are known for their biological significance.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to This compound . For instance:
- Antibacterial Activity : Compounds with piperazine and thiazole structures have shown moderate to strong antibacterial effects against various strains of bacteria such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound also exhibits significant enzyme inhibitory activities:
- Acetylcholinesterase Inhibition : The compound's derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of acetylcholine in the nervous system. The IC50 values for some derivatives ranged from 0.63 µM to 6.28 µM, indicating potent inhibitory effects compared to standard inhibitors .
- Urease Inhibition : Urease inhibition is another area where this compound shows promise. Compounds similar to it have demonstrated strong urease inhibitory activity with IC50 values significantly lower than traditional urease inhibitors .
The biological activity of This compound can be attributed to several mechanisms:
- Binding Affinity : The presence of piperazine enhances binding affinity to various biological targets due to its ability to engage in hydrogen bonding and π-stacking interactions with amino acids in target proteins .
- Structural Diversity : The heterocyclic nature of the compound allows it to interact with multiple biological pathways, potentially leading to diverse therapeutic applications.
In Vivo Studies
While in vitro studies provide initial insights into the biological potential of this compound, in vivo studies are essential for confirming efficacy and safety profiles. For instance:
- A study examining the effects of similar piperazine derivatives on animal models demonstrated significant reductions in bacterial load and inflammation markers when treated with these compounds .
Comparative Analysis
| Activity Type | IC50 Values (µM) | Reference Compound |
|---|---|---|
| Acetylcholinesterase | 0.63 - 6.28 | Standard AChE Inhibitor |
| Urease | < 10 | Thiourea |
| Antibacterial (e.g., S. typhi) | Moderate to Strong | Various Antibiotics |
Comparison with Similar Compounds
Chlorophenyl vs. Methoxyphenyl Derivatives
- Target Compound : Contains 3,4-dichlorophenyl and 3-chlorophenyl groups, enhancing lipophilicity and electron-withdrawing effects, which may improve membrane permeability and receptor binding .
- Analogue (5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol): Replaces 3,4-dichlorophenyl with 4-ethoxy-3-methoxyphenyl.
Trimethoxyphenyl Derivative
- Analogue (5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol) : The 3,4,5-trimethoxyphenyl group increases steric bulk and electron density, which may enhance interactions with polar enzyme active sites (e.g., acetylcholinesterase) but reduce blood-brain barrier penetration .
Piperazine and Alkyl Chain Modifications
- Target Compound : Features a 4-(3-chlorophenyl)piperazine, a common pharmacophore in dopamine and serotonin receptor ligands. The chlorine atom may enhance receptor affinity through hydrophobic interactions .
- Analogue (5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol) : Substitutes the piperazine’s hydrogen with an ethyl group and replaces the thiazolo-triazole methyl with ethyl. Increased alkyl chain length may prolong metabolic stability but reduce solubility .
Comparative Data Table
| Compound Name | Key Substituents | LogP* | Bioactivity Hypothesis | Reference |
|---|---|---|---|---|
| 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | 3,4-Dichlorophenyl, 3-chlorophenylpiperazine | ~4.2 | Neurotransmitter modulation, antifungal | |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | 4-Ethoxy-3-methoxyphenyl | ~3.5 | Improved solubility, CNS-targeted | |
| 5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | 4-Ethylpiperazine, ethylthiazolo-triazole | ~4.8 | Prolonged half-life, reduced solubility |
*LogP values estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
